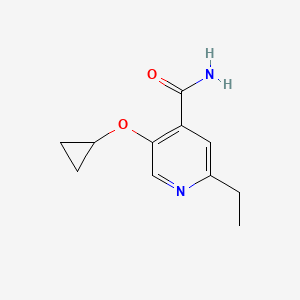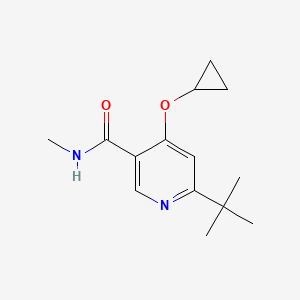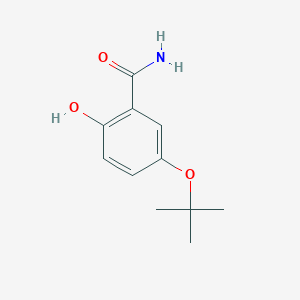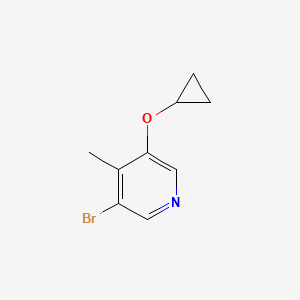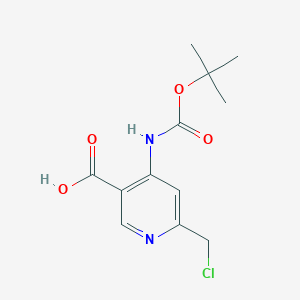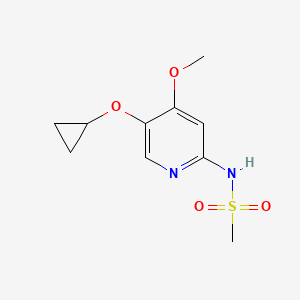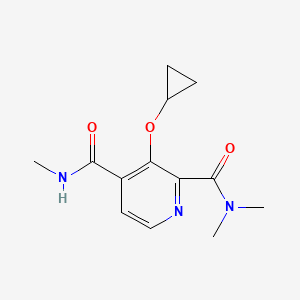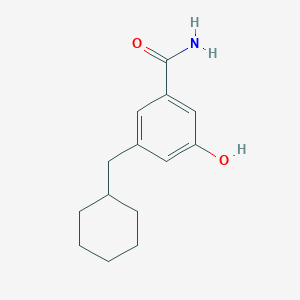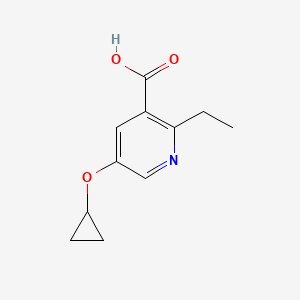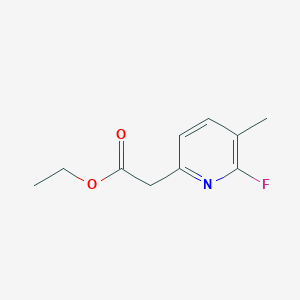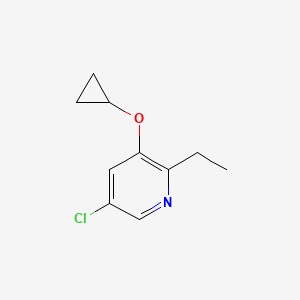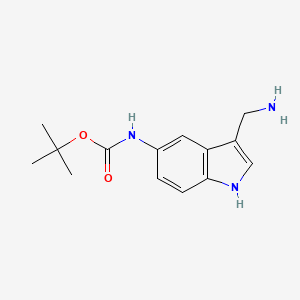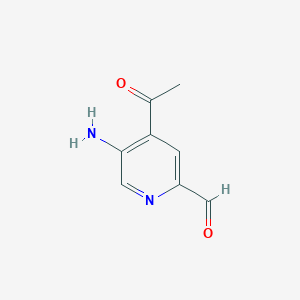
4-Acetyl-5-aminopyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-aminopyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, which is a six-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-aminopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the acetylation of 5-aminopyridine-2-carbaldehyde using acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 4-Acetyl-5-aminopyridine-2-carboxylic acid.
Reduction: 4-Acetyl-5-aminopyridine-2-methanol.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-aminopyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetyl-5-aminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Aminopyridine-2-carbaldehyde: Lacks the acetyl group, affecting its chemical properties and reactivity.
4-Acetylpyridine: Lacks both the amino and aldehyde groups, significantly altering its chemical behavior.
Uniqueness
4-Acetyl-5-aminopyridine-2-carbaldehyde is unique due to the presence of both an acetyl group and an aldehyde group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-acetyl-5-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)7-2-6(4-11)10-3-8(7)9/h2-4H,9H2,1H3 |
Clé InChI |
UUIQEFUGRRHVDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=NC(=C1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


